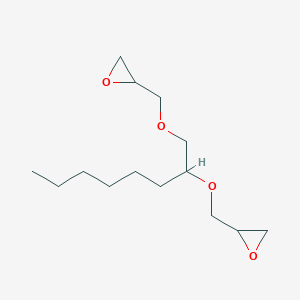![molecular formula C12H12ClN3O B12592878 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- CAS No. 642084-32-0](/img/structure/B12592878.png)
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is a chemical compound with the molecular formula C12H12ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- typically involves the reaction of 2-chloro-3-nitropyridine with 5-amino-2-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is replaced by the amino group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 5-methyl-: This compound has a similar pyridine structure but with a methyl group at the 5-position instead of the 3-[(5-amino-2-chlorophenyl)methoxy]- group.
2-Chloro-3-pyridinamine: This compound shares the pyridine core but has a chlorine atom at the 2-position and an amino group at the 3-position.
Uniqueness
2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]- is unique due to the presence of both an amino group and a chlorophenylmethoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
642084-32-0 |
|---|---|
Formule moléculaire |
C12H12ClN3O |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
3-[(5-amino-2-chlorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H12ClN3O/c13-10-4-3-9(14)6-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7,14H2,(H2,15,16) |
Clé InChI |
ZCUURLMVJIDKHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



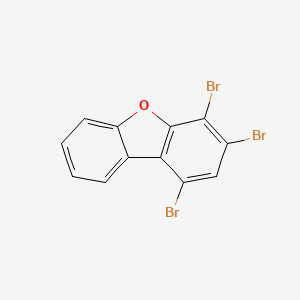
![N-[2-(1H-Imidazol-5-yl)ethyl]-D-serinamide](/img/structure/B12592813.png)
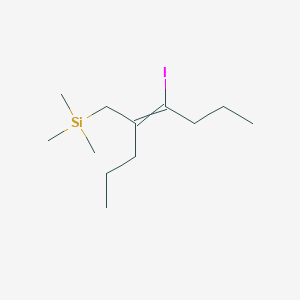
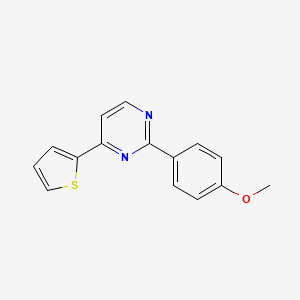
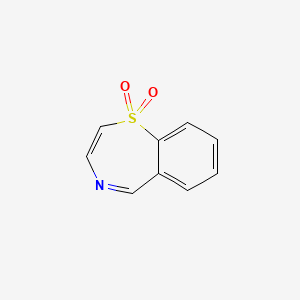
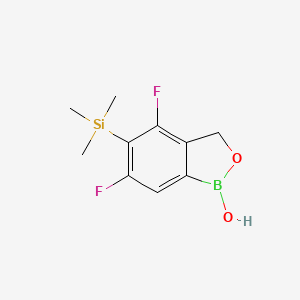
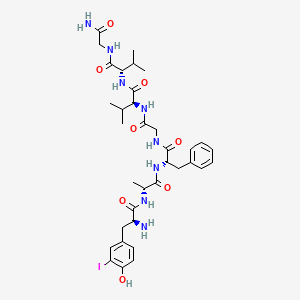
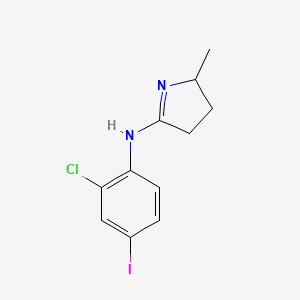
phosphane](/img/structure/B12592854.png)
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)

